N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a diethylaminoethyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzothiazole derivative with diethylaminoethyl chloride under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation using methylsulfonyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves the coupling of the substituted benzothiazole with a suitable benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole and benzamide core structures but differ in the substituents.
N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides: These compounds have a morpholino group instead of the diethylaminoethyl group.
Uniqueness
N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the fluoro and methylsulfonyl groups, which can significantly influence its biological activity and chemical reactivity. These structural features may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-4-24(5-2)12-13-25(20(26)15-8-6-9-16(22)14-15)21-23-19-17(29-21)10-7-11-18(19)30(3,27)28;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSWLSJTHUXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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